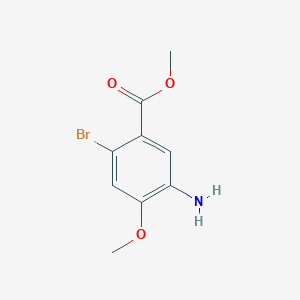

Methyl 5-Amino-2-bromo-4-methoxybenzoate

Description

Overview of Halogenated and Amino-Substituted Benzoate Esters in Organic Chemistry

Benzoate esters are a significant class of aromatic compounds characterized by a benzene (B151609) ring attached to the carbonyl carbon of an ester functional group. In organic chemistry, the modification of the benzene ring with various substituents dramatically alters the molecule's physical and chemical properties. Halogenated and amino-substituted benzoates are particularly noteworthy for their versatile reactivity and widespread application.

Halogens, such as bromine, act as electron-withdrawing groups through induction, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho-, para-directors due to resonance effects. The carbon-halogen bond, particularly with bromine and iodine, serves as a critical reactive handle for modern synthetic chemistry, enabling powerful palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. quora.com In contrast, the amino group (-NH₂) is a potent activating, electron-donating group that strongly directs incoming electrophiles to the ortho and para positions. fiveable.me

The simultaneous presence of these opposing electronic groups, along with the ester moiety, creates a complex and synthetically valuable molecular scaffold. The ester group itself can undergo various transformations, such as hydrolysis to a carboxylic acid, transesterification to a different ester, or aminolysis to form an amide. researchgate.net The stability and reactivity of these esters can be finely tuned by the electronic nature of the substituents on the aromatic ring. acs.org

Structural Significance of Methyl 5-Amino-2-bromo-4-methoxybenzoate

The specific structure of this compound presents a unique convergence of functional groups that imparts significant chemical character. The molecule is a polysubstituted benzene, a class of structures that are fundamental building blocks in organic synthesis. fiveable.melibretexts.org

The key structural features include:

A Phenyl Group Core: A derivative of benzene, this aromatic ring is a foundational structure in a vast number of organic molecules, especially within medicinal chemistry. quora.comlibretexts.org

A Methyl Ester Moiety (-COOCH₃): This group is a versatile functional handle. It is relatively stable but can be readily converted into other functional groups, providing a site for molecular elaboration.

An Amino Group (-NH₂): Positioned at C-5, this strong electron-donating group activates the ring and is a primary site for reactions such as acylation or diazotization.

A Methoxy (B1213986) Group (-OCH₃): Located at C-4, this is another electron-donating group that further activates the aromatic system.

A Bromo Atom (-Br): Situated at C-2, this halogen serves as a key site for metal-catalyzed cross-coupling reactions, allowing for the strategic construction of more complex molecules.

The specific 1,2,4,5-substitution pattern—with electron-donating amino and methoxy groups, an electron-withdrawing bromo atom, and a meta-directing ester—creates a distinct electronic and steric environment. This arrangement governs the regioselectivity of subsequent chemical transformations, making the compound a unique and predictable building block for targeted synthesis.

Interactive Table: Chemical Properties of this compound and Related Isomers

Note: Specific experimental data for this compound is limited. The table includes data for closely related isomers for comparative context.

| Property | Value (Isomer: Methyl 4-amino-5-bromo-2-methoxybenzoate) | Reference |

| CAS Number | 111049-68-4 | bldpharm.com |

| Molecular Formula | C₉H₁₀BrNO₃ | bldpharm.com |

| Molecular Weight | 260.09 g/mol | bldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 152 - 154 °C | fiveable.me |

| Purity | ≥95% | sigmaaldrich.com |

Rationale for Comprehensive Academic Investigation

The academic investigation of a molecule like this compound is driven by its potential as a versatile intermediate in the synthesis of more complex and high-value compounds. The rationale for its study can be attributed to several key factors:

Synthetic Utility: As a polysubstituted aromatic compound, it represents a valuable "scaffold" or starting material. libretexts.org The distinct reactivity of its four different functional groups (amino, bromo, methoxy, and ester) allows for a high degree of control in multi-step syntheses. Chemists can selectively target one group while leaving the others intact, enabling the systematic construction of elaborate molecular architectures. For instance, the bromo group can be used for a Suzuki coupling, followed by modification of the amino group, and finally hydrolysis of the ester.

Relevance in Medicinal Chemistry: Aromatic rings are found in the vast majority of small-molecule drugs. nih.gov The specific functional groups on this compound are all relevant in drug design: the amino group can act as a hydrogen bond donor, while the methoxy and ester carbonyl oxygens can act as hydrogen bond acceptors. The phenyl ring itself can engage in hydrophobic interactions within protein binding pockets. quora.com Furthermore, intermediates with similar substitution patterns are used in the synthesis of active pharmaceutical ingredients, such as the antipsychotic drug Amisulpride. google.comchemicalbook.com Therefore, synthesizing and characterizing this compound is relevant for creating libraries of novel molecules for biological screening.

Advancement of Chemical Methodology: The unique electronic and steric properties of polysubstituted benzenes make them excellent substrates for testing and developing new synthetic reactions. Investigating the reactivity of this compound can lead to a deeper understanding of substituent effects and the development of novel, selective chemical transformations.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 5-amino-2-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI Key |

GDXVEGWRJYHYSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)OC)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Methyl 5 Amino 2 Bromo 4 Methoxybenzoate

Reactivity of the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom makes the aromatic amino group a key center of nucleophilicity and a director for electrophilic aromatic substitution, although its reactivity can be modulated by the electronic effects of the other ring substituents.

Acylation and Amidation Reactions

The primary amino group of Methyl 5-amino-2-bromo-4-methoxybenzoate is expected to behave as a potent nucleophile, readily participating in acylation and amidation reactions. This transformation is fundamental for protecting the amino group or for synthesizing more complex amide derivatives. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base to neutralize the acid byproduct.

While specific studies on the acylation of this compound are not widely documented, the reactivity of closely related isomers provides a clear precedent. For instance, the synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate involves the acetylation of the corresponding 4-amino isomer. echemi.comchemicalbook.com A patented industrial process describes the bromination of Methyl 2-methoxy-4-acetamidobenzoate, highlighting the use of the acetamido group (an acylated amine) in synthetic routes. patsnap.comgoogle.com This demonstrates the feasibility and utility of this reaction on this class of compounds.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Base (optional) | Solvent | Product |

| This compound | Acetic Anhydride | Pyridine | Dichloromethane | Methyl 5-acetamido-2-bromo-4-methoxybenzoate |

| This compound | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Methyl 5-(benzamido)-2-bromo-4-methoxybenzoate |

Diazotization and Sandmeyer-Type Reactions

Aromatic primary amines are classic precursors for diazotization reactions, which convert the amino group into a highly versatile diazonium salt (-N₂⁺). This functional group is an excellent leaving group (N₂) and can be substituted by a wide array of nucleophiles. The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.

The resulting diazonium salt of this compound could then undergo various transformations:

Sandmeyer Reaction: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups. nih.gov

Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce a fluoro group.

Gattermann Reaction: Using copper powder as a catalyst.

Deamination: Replacement of the diazonium group with hydrogen, typically using hypophosphorous acid (H₃PO₂).

Hydrolysis: Reaction with water to introduce a hydroxyl group.

These reactions provide a powerful synthetic route to introduce a wide range of substituents in place of the amino group, significantly diversifying the molecular scaffold. For example, a Sandmeyer reaction was utilized as a key step in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from its amino precursor, showcasing the industrial applicability of this method. thieme-connect.com

Condensation Reactions

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the imine can be a stable functional group itself or can be further reduced to a secondary amine. This reactivity provides a pathway for linking the benzoate core to other molecular fragments through a nitrogen bridge.

Transformations Involving the Aromatic Bromo Substituent

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the aryl bromide functionality serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly robust and functional-group-tolerant method for forming new C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine that can also serve as the solvent. wikipedia.org

These reactions would allow for the direct extension of the carbon skeleton at the 2-position of the this compound core, enabling the synthesis of a vast library of derivatives.

Table 2: Predicted Cross-Coupling Reactions and Conditions

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Expected Product Core Structure |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-phenyl-5-amino-4-methoxybenzoate |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 2-styryl-5-amino-4-methoxybenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(phenylethynyl)-5-amino-4-methoxybenzoate |

Reductive Debromination Studies

The carbon-bromine bond in aryl bromides can be cleaved through reductive dehalogenation, a reaction of significant utility in organic synthesis for the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents, often in the presence of a catalyst. While specific studies on the reductive debromination of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are frequently employed. The reaction conditions are typically mild, making this method compatible with a variety of other functional groups. For instance, bromo and chloro substituents on aromatic rings can be effectively removed by catalytic hydrogenation under neutral conditions. Bromides are generally reduced more readily than chlorides researchwithrutgers.com.

In a related context, the reductive dehalogenation of a 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine derivative was noted as a potential side reaction when using certain reducing agents uni-muenchen.de. This suggests that the bromine atom on a substituted benzene (B151609) ring is susceptible to removal under reductive conditions. Furthermore, studies on the microbial degradation of halogenated benzoates have shown that reductive dehalogenation can occur. For example, Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate to 4-chlorobenzoate under aerobic conditions nih.gov. While this is a biological system, it underscores the possibility of selectively reducing a halogen on a benzoate ring.

Light-mediated methods for reductive radical debromination have also been developed, offering an alternative to traditional catalytic hydrogenation umich.edu. These methods often involve the use of a photocatalyst and a reductive quencher.

The following table summarizes potential conditions for reductive debromination based on related studies.

| Reagent/Catalyst | Conditions | Substrate Analogue | Product | Reference |

| H₂/Pd-C | Neutral | Aryl bromides | Aryl | researchwithrutgers.com |

| Not specified | Not specified | 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | Debrominated product | uni-muenchen.de |

| Whole cells of Alcaligenes denitrificans NTB-1 | Aerobic | 2,4-Dichlorobenzoate | 4-Chlorobenzoate | nih.gov |

| Photocatalyst and reductive quencher | Visible light | Electron-rich heterocycles | Debrominated product | umich.edu |

Reactivity of the Methoxy (B1213986) Moiety

The cleavage of the methyl-oxygen bond in an aryl methyl ether, known as O-demethylation, is a common transformation to unmask a phenolic hydroxyl group. This reaction typically requires harsh conditions due to the stability of the ether linkage.

Several reagents are known to effect the demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for this purpose. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group chem-station.com. Aluminum chloride (AlCl₃) is another strong Lewis acid that can be used for demethylation chem-station.comgoogle.com.

Brønsted acids, such as 47% hydrobromic acid (HBr), can also be used for demethylation, often at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group chem-station.com. The use of acidic concentrated lithium bromide (ACLB) has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions nih.gov. The presence of a carboxylic acid group ortho to the methoxy group can enhance the rate of demethylation due to intramolecular protonation nih.gov.

The following table presents common reagents and conditions for the demethylation of aryl methyl ethers.

| Reagent | Conditions | Mechanism | Reference |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) | Lewis acid-mediated cleavage | chem-station.com |

| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile | Lewis acid-mediated cleavage | chem-station.comgoogle.com |

| 47% Hydrobromic acid (HBr) | High temperature (e.g., ~130°C) | Brønsted acid-catalyzed Sₙ2 reaction | chem-station.com |

| Acidic Concentrated Lithium Bromide (ACLB) | Moderate temperature (e.g., 110°C) | Protonation followed by Sₙ2 substitution | nih.gov |

| Aliquat-336 with 47% HBr | 105°C | Phase-transfer catalysis | sci-hub.se |

The substituents on the aromatic ring of this compound have a profound effect on its reactivity towards electrophilic aromatic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups, while the bromo (-Br) group is a deactivating group.

The activating nature of the amino and methoxy groups stems from their ability to donate electron density to the benzene ring through resonance. The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. The methoxy group is a particularly strong activating group due to the effective resonance donation from the oxygen atom.

In contrast, the bromine atom is an electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic substitution through an inductive effect. However, like other halogens, it can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions.

Reactions of the Ester Functionality

The methyl ester group (-COOCH₃) is another key reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, leading to rate enhancements compared to their para-substituted counterparts nih.gov. This suggests that the hydrolysis of this compound may be facilitated by the presence of the adjacent amino group.

The following table outlines the general conditions for ester hydrolysis.

| Condition | Reagents | Product |

| Acidic | Dilute acid (e.g., H₂SO₄, HCl), water | 5-Amino-2-bromo-4-methoxybenzoic acid |

| Basic | Aqueous base (e.g., NaOH, KOH) followed by acidification | 5-Amino-2-bromo-4-methoxybenzoic acid |

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products as it is formed.

For example, reacting this compound with an excess of ethanol in the presence of a catalytic amount of sulfuric acid would be expected to yield Ethyl 5-Amino-2-bromo-4-methoxybenzoate and methanol. Alternatively, a strong base like sodium ethoxide can be used to achieve the same transformation.

Solid acid catalysts, such as those based on zirconium, have also been developed for esterification and transesterification reactions, offering advantages in terms of catalyst recovery and reduced environmental impact researchgate.netmdpi.com.

The following table summarizes general conditions for transesterification.

| Catalyst | Reactant Alcohol | Product Ester |

| Acid (e.g., H₂SO₄) | R'OH | 5-Amino-2-bromo-4-methoxybenzoate ester of R'OH |

| Base (e.g., NaOR') | R'OH | 5-Amino-2-bromo-4-methoxybenzoate ester of R'OH |

| Solid Acid Catalyst | R'OH | 5-Amino-2-bromo-4-methoxybenzoate ester of R'OH |

Reduction to Alcohols

The conversion of the methyl ester group in this compound to a primary alcohol, (5-amino-2-bromo-4-methoxyphenyl)methanol, is a key transformation that enhances the synthetic utility of this scaffold. This reduction can be achieved using powerful reducing agents capable of acting on esters, which are generally less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent commonly employed for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. Given the high reactivity of LiAlH₄, it is expected to efficiently reduce the ester functionality in this compound. However, care must be taken as LiAlH₄ can also potentially reduce the aryl bromide, although this reaction is generally less favorable. reddit.com

Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. However, its reactivity can be enhanced by using it in large excess, at higher temperatures, or in the presence of certain additives. For instance, the reduction of 4-aryl-4-oxoesters with methanolic NaBH₄ has been shown to reduce both the keto and ester groups. A more analogous and relevant example is the reduction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde to its corresponding alcohol using NaBH₄, indicating that borohydride reagents can be effective for the reduction of carbonyl functionalities in similarly substituted aromatic systems.

The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation chemoselectively, without affecting other functional groups on the aromatic ring.

Table 1: Plausible Reduction Reactions for this compound

| Starting Material | Reducing Agent | Product | Potential Side Reactions |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (5-amino-2-bromo-4-methoxyphenyl)methanol | Reduction of the aryl bromide |

| This compound | Sodium Borohydride (NaBH₄) with additives/forcing conditions | (5-amino-2-bromo-4-methoxyphenyl)methanol | Incomplete reaction or no reaction under mild conditions |

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho-, para-directing for electrophilic aromatic substitution. Conversely, the bromo (-Br) and the methyl ester (-COOCH₃) groups are deactivating and meta-directing. The interplay of these competing effects determines the regioselectivity of incoming electrophiles.

In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating amino group are highly favored. However, the position ortho to the amino group (C6) is sterically hindered by the adjacent bromine atom. The position para to the amino group is occupied by the methoxy group. Therefore, the most likely position for electrophilic attack would be C6, despite the steric hindrance, due to the powerful activating effect of the amino group. The methoxy group also activates the ring, reinforcing the activation at the C3 and C5 positions, which are already substituted.

Chemoselectivity in this molecule refers to the selective reaction of one functional group in the presence of others. For instance, the reduction of the ester to an alcohol, as discussed previously, is an example of chemoselective transformation. Other potential chemoselective reactions include:

N-alkylation or N-acylation: The amino group is a nucleophile and can readily undergo alkylation or acylation. These reactions would likely occur without affecting the other functional groups under appropriate conditions. Protecting the amino group as an amide can be a useful strategy to moderate its activating effect and prevent over-reactivity in other transformations.

Hydrolysis of the ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Nucleophilic aromatic substitution: The bromine atom could potentially be displaced by a strong nucleophile, although such reactions on unactivated aryl halides are generally difficult.

Reactions of the amino group: The amino group can be diazotized and subsequently replaced by a variety of other functional groups, significantly expanding the synthetic possibilities.

The presence of multiple functional groups necessitates careful planning of synthetic routes to ensure the desired selectivity. The use of protecting groups may be required to achieve specific transformations without side reactions. For example, the amino group might be protected as an acetamide to allow for selective modification of another part of the molecule. wikipedia.org

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reactivity | Directing Effect (for EAS) |

| Amino (-NH₂) | Electrophilic Aromatic Substitution, Nucleophilic reactions | Activating | Ortho, Para |

| Bromo (-Br) | Nucleophilic Aromatic Substitution | Deactivating | Meta |

| Methoxy (-OCH₃) | Electrophilic Aromatic Substitution | Activating | Ortho, Para |

| Methyl Ester (-COOCH₃) | Nucleophilic Acyl Substitution, Reduction, Hydrolysis | Deactivating | Meta |

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Amino 2 Bromo 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H NMR spectrum of Methyl 5-amino-2-bromo-4-methoxybenzoate, two distinct singlets are observed for the aromatic protons, a consequence of their para positioning with no adjacent protons to cause splitting. The methoxy (B1213986) and methyl ester groups also each exhibit a singlet, corresponding to their three equivalent protons. The amino group protons typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Ar-H |

| ~6.5 | Singlet | 1H | Ar-H |

| ~4.5 | Broad Singlet | 2H | -NH₂ |

| 3.88 | Singlet | 3H | -OCH₃ |

| 3.85 | Singlet | 3H | -COOCH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimentally obtained values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with the chemical shift indicating its chemical environment.

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (amino, bromo, methoxy, and methyl ester groups). The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~150 | Ar-C |

| ~145 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~105 | Ar-C |

| ~56 | -OCH₃ |

| ~52 | -COOCH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimentally obtained values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): A COSY experiment would be used to identify proton-proton couplings. In this specific molecule, no cross-peaks would be expected between the aromatic protons as they are singlets.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum is essential for identifying long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the methyl ester protons and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

For this compound (C₉H₁₀BrNO₃), the expected HRMS data would show a molecular ion peak [M]⁺ and a peak at [M+2]⁺ of approximately equal abundance.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (for C₉H₁₀⁷⁹BrNO₃) | Calculated m/z (for C₉H₁₀⁸¹BrNO₃) |

| [M]⁺ | 258.9895 | 260.9875 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic esters and anilines.

Common fragmentation pathways would include the loss of the methyl group from the ester (-15 Da), the loss of the methoxy group from the ester (-31 Da), and the loss of the entire ester group (-59 Da). Cleavage of the methoxy group attached to the ring could also occur. The presence of the bromine atom would be evident in the isotopic patterns of the fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds such as this compound. The gas chromatography component separates the compound from any potential impurities, such as residual starting materials or by-products from its synthesis, based on differences in their boiling points and affinities for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions.

Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (molar mass: 259.09 g/mol ), the mass spectrum is expected to exhibit a distinctive molecular ion peak. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 259 and 261, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The identity of the compound is further elucidated by analyzing its fragmentation pattern. While isomeric molecules can be challenging to distinguish by mass spectrometry alone due to similar fragmentation, the unique pattern serves as a valuable identifier when combined with chromatographic data. chromatographyonline.comlcms.cz Distinguishing between isomers often relies on subtle differences in peak intensities in their mass spectra. chromatographyonline.comacs.org The expected fragmentation of this compound would likely involve the loss of key functional groups.

Expected Key MS Fragmentation for this compound

| Fragment Loss | Description | Expected m/z |

|---|---|---|

| -•CH₃ | Loss of a methyl radical from the methoxy or ester group | 244/246 |

| -•OCH₃ | Loss of a methoxy radical | 228/230 |

| -COOCH₃ | Loss of the carbomethoxy group | 200/202 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules. For this compound, this method would typically be used with a high-resolution mass spectrometer to confirm its elemental composition with high accuracy.

In positive ion mode, the compound is expected to be readily protonated, primarily at the amino group, to form the pseudomolecular ion [M+H]⁺. The theoretical m/z for this ion would be approximately 260.9971, considering the most abundant isotopes. Like in GC-MS, the isotopic signature of bromine would be evident, showing two peaks separated by approximately 2 m/z units. The high-resolution capability allows for the differentiation of compounds with the same nominal mass but different elemental formulas. Other adducts, such as the sodium adduct [M+Na]⁺, might also be observed.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. These methods measure the vibrational energies of chemical bonds, which are characteristic of the bond type and its chemical environment. The spectrum for this compound would be expected to display a series of absorption bands corresponding to its constituent functional groups.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, two bands |

| Amino (N-H) | Scissoring (Bending) | 1590 - 1650 | Medium to Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretching (in -OCH₃ and -COOCH₃) | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching (Ester) | 1700 - 1730 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium, multiple bands |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 | Medium |

Electronic Absorption Spectroscopy (UV-Vis)

Determination of Chromophoric Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. libretexts.org The substituents on the ring—amino (-NH₂), methoxy (-OCH₃), and bromo (-Br)—act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the benzene ring, a phenomenon known as n-π conjugation. spcmc.ac.in

This interaction alters the energy levels of the molecular orbitals. Specifically, the electron-donating amino and methoxy groups are strong auxochromes that cause a significant shift of the absorption bands to longer wavelengths (a bathochromic or red shift) and often increase the intensity of the absorption (a hyperchromic effect). libretexts.orgspcmc.ac.in This shift makes the compound colored if the absorption extends into the visible region. The bromine atom also contributes to this shift, although its effect is generally less pronounced than that of the amino and methoxy groups.

Absorption Spectrum Analysis

The UV-Vis spectrum of a substituted benzene derivative typically shows two main absorption bands, often referred to as the E-band (or E2-band) and the B-band. spcmc.ac.in For this compound, these bands, which originate from π→π* transitions within the aromatic ring, are expected to be shifted to longer wavelengths compared to unsubstituted benzene. spcmc.ac.in

The presence of multiple auxochromes, particularly the strong electron-donating amino and methoxy groups, would lead to a substantial bathochromic shift. The exact position of the maximum absorption wavelength (λmax) is influenced by the combined electronic effects of all substituents and their relative positions on the ring. up.ac.za Furthermore, the polarity of the solvent used for the analysis can also affect the position of the absorption maxima.

Expected Electronic Transitions for this compound

| Transition Type | Associated Band | Approximate λmax Range (nm) |

|---|---|---|

| π → π* | E-band | 230 - 260 |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are indispensable tools in synthetic chemistry for both the assessment of product purity and for the isolation of the target compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are two such powerful methods.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of chemical compounds. For a substituted aminobenzoate like this compound, a reversed-phase HPLC method would be a standard approach. This method separates compounds based on their hydrophobicity.

A typical HPLC system for analyzing this compound would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely be a mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (where the organic solvent concentration is increased over time) could be employed to achieve optimal separation from any impurities or starting materials. Detection is commonly performed using a UV detector, as the aromatic ring and chromophores in the molecule would absorb UV light at a specific wavelength, typically around 254 nm or 280 nm.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no other peaks present. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of HPLC conditions and can be used for identification purposes.

Table 1: Representative HPLC Parameters for Purity Analysis of a Substituted Methyl Aminobenzoate

| Parameter | Value/Description |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but expected to be in the mid-to-late part of the gradient due to its relatively nonpolar nature. |

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. For the purification of this compound, a normal-phase flash chromatography approach is commonly used. In this technique, a silica gel stationary phase is employed, and the separation is based on the polarity of the compounds.

The crude reaction mixture containing the target compound is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. A solvent system, typically a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), is then passed through the column under moderate pressure. The components of the mixture travel down the column at different rates depending on their interaction with the silica gel. Less polar compounds travel faster, while more polar compounds are retained longer.

For this compound, a gradient of ethyl acetate in hexane would likely be effective. The purification process is monitored by collecting fractions of the eluent and analyzing them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. The appropriate fractions are then combined and the solvent is evaporated to yield the purified compound. In a documented purification of a similar compound, methyl 4-amino-2-methoxybenzoate, flash column chromatography on silica gel with an eluent of ethyl acetate in dichloromethane was successfully used. cdc.gov

Table 2: Illustrative Flash Column Chromatography Conditions for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% ethyl acetate and gradually increasing) |

| Sample Loading | Dry loading or minimal solvent injection |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Outcome | Isolation of pure this compound from reaction byproducts. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This is crucial for confirming the molecular structure, understanding intermolecular interactions, and identifying different solid-state forms.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a molecule. To perform SCXRD, a single, high-quality crystal of this compound is required. This is typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This data provides unambiguous confirmation of the connectivity of the atoms, bond lengths, bond angles, and torsional angles. For instance, single-crystal X-ray diffraction has been used to elucidate the structures and intermolecular interactions of various 4-(benzylamino)benzoic acid derivatives. acs.orgacs.org

The resulting structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and is invaluable for understanding the compound's properties and reactivity.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-Br, C-O, C-N, C=O bond distances (in Å) |

| Bond Angles | Angles between atoms (in °) |

| Torsional Angles | Dihedral angles defining the conformation of the molecule |

| Intermolecular Interactions | Presence of hydrogen bonding, halogen bonding, or π-π stacking |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. This technique is particularly useful for phase identification, quality control, and the study of polymorphism—the ability of a compound to exist in more than one crystalline form.

In a PXRD experiment, a powdered sample of this compound is exposed to an X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting pattern is a unique "fingerprint" of the crystalline phase. This pattern can be compared to a database or a calculated pattern from single-crystal data to confirm the identity and phase purity of a bulk sample. For example, the powder X-ray diffraction pattern of para-aminobenzoic acid shows characteristic peaks at specific 2θ values. researchgate.net

PXRD is also a critical tool for identifying different polymorphs, as each polymorphic form will produce a distinct diffraction pattern. The presence of different polymorphs can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability.

Table 4: Representative Powder X-ray Diffraction Peak List for a Crystalline Aromatic Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 78 |

| 23.1 | 3.85 | 62 |

| 26.5 | 3.36 | 85 |

| 28.9 | 3.09 | 55 |

Computational and Theoretical Studies on Methyl 5 Amino 2 Bromo 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Methyl 5-amino-2-bromo-4-methoxybenzoate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for calculating various molecular properties.

Key parameters that would be determined from DFT calculations include:

Total Energy: An indicator of the molecule's stability.

Molecular Electrostatic Potential (MEP) Map: Visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule would interact with other reagents.

While specific DFT data for the title compound is not available, studies on related brominated and aminated benzoic acid derivatives often employ the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, particularly influenced by the amino and methoxy (B1213986) groups.

LUMO: Indicates the ability to accept electrons. The LUMO's location would point to the most probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual calculations for the specific compound.)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their interactions in various environments.

Conformational Analysis

The presence of rotatable bonds in this compound, such as those associated with the methoxy and ester groups, means that the molecule can exist in multiple conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step. Identifying the global minimum energy conformation is essential for accurate predictions of the molecule's properties and behavior.

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. In a non-clinical context, docking studies could be employed to understand the binding interactions of this compound with various enzymes or materials. Such studies would elucidate the types of interactions involved, such as hydrogen bonding, hydrophobic interactions, and halogen bonding, and provide a binding affinity score. However, no specific docking studies for this compound have been reported in the literature.

Intermolecular Interaction Analysis in the Solid State

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. An analysis of the solid-state structure, typically determined by X-ray crystallography, would reveal the packing motifs and the specific non-covalent interactions that stabilize the crystal. For this compound, one would expect to observe:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the methoxy group can act as acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region that interacts with nucleophiles.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

These interactions dictate the physical properties of the solid material, such as its melting point and solubility. As no crystal structure has been published for this compound, a detailed analysis of its intermolecular interactions in the solid state is not possible at this time.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring an amino group (-NH2), a methoxy group (-OCH3), and a carbonyl group (C=O) of the ester, suggests a high propensity for the formation of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can serve as acceptors.

In similar molecular systems, it has been observed that amino groups readily participate in N-H···O hydrogen bonds with carbonyl oxygen atoms of neighboring molecules. This interaction is often a primary contributor to the formation of supramolecular assemblies, such as dimers or extended chains. Furthermore, the methoxy group, while a weaker hydrogen bond acceptor than the carbonyl oxygen, can also engage in weaker C-H···O or N-H···O interactions, further stabilizing the crystal packing. Theoretical studies on methoxyphenols have highlighted the competitive nature of inter- and intramolecular hydrogen bonding, with intermolecular interactions often dominating in the solid state.

A hypothetical arrangement of hydrogen bonds in a crystal lattice of this compound is presented in the table below, based on common interaction geometries and distances observed in related structures.

| Donor | Acceptor | Type of Interaction | Predicted Distance (Å) |

| N-H (Amino) | O=C (Ester) | Intermolecular | 2.8 - 3.2 |

| N-H (Amino) | O-CH3 (Methoxy) | Intermolecular | 3.0 - 3.5 |

| C-H (Aromatic) | O=C (Ester) | Intermolecular | 3.2 - 3.6 |

This table is predictive and based on data from analogous molecular structures.

Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophilic site. acs.org In the case of this compound, the bromine atom could potentially form a halogen bond with the carbonyl oxygen, the methoxy oxygen, or the amino nitrogen of an adjacent molecule. The strength of this interaction is influenced by the electron-withdrawing nature of the aromatic ring and the electron-donating ability of the acceptor atom. nih.gov

Beyond hydrogen and halogen bonding, other non-covalent interactions are expected to play a role. These include π-π stacking interactions between the aromatic rings and van der Waals forces. The interplay of these various forces dictates the final three-dimensional arrangement of the molecules in the solid state.

| Interaction Type | Donor/Region | Acceptor/Region | Predicted Importance |

| Halogen Bonding | C-Br (σ-hole) | O=C (Ester) | Moderate |

| Halogen Bonding | C-Br (σ-hole) | N (Amino) | Possible |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Significant |

| van der Waals | Molecular Surface | Molecular Surface | Ubiquitous |

This table is predictive and based on data from analogous molecular structures.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. Current time information in Pasuruan, ID. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For this compound, a theoretical Hirshfeld surface analysis would likely reveal distinct red spots on the d_norm surface, indicating close contacts corresponding to N-H···O hydrogen bonds.

The corresponding 2D fingerprint plot decomposes the Hirshfeld surface to show the relative contributions of different types of intermolecular contacts. Based on analyses of similar brominated and aminated aromatic compounds, the fingerprint plot for this molecule is expected to be dominated by H···H, O···H/H···O, and Br···H/H···Br contacts. The presence of sharp spikes in the O···H/H···O region would be indicative of strong hydrogen bonding. The Br···H/H···Br contacts would represent interactions between the bromine atom and hydrogen atoms of neighboring molecules.

| Contact Type | Predicted Contribution (%) | Key Features on Fingerprint Plot |

| H···H | 30 - 40 | Large, diffuse region |

| O···H / H···O | 20 - 30 | Sharp "wings" or spikes |

| Br···H / H···Br | 15 - 25 | "Wings" at higher d_e and d_i |

| C···H / H···C | 5 - 10 | Less prominent wings |

| C···C | < 5 | Characteristic of π-π stacking |

This table is predictive and based on data from analogous molecular structures.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict spectroscopic parameters with a reasonable degree of accuracy.

NMR Chemical Shifts: The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic effects of the substituents on the aromatic ring. The amino group is an electron-donating group, which would tend to shield the aromatic protons and carbons, shifting their signals to a lower ppm (upfield). Conversely, the bromine atom and the ester group are electron-withdrawing, causing deshielding and a downfield shift. The methoxy group has a dual effect: electron-donating through resonance and electron-withdrawing through induction. The interplay of these effects would determine the final chemical shifts. Computational studies on substituted benzoic acid esters have shown that while general trends can be predicted, precise chemical shifts, especially for protons ortho to bulky groups, can be challenging to model perfectly. nih.gov

IR Frequencies: The predicted IR spectrum would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester group would likely appear around 1700-1730 cm⁻¹. The C-O stretching of the ester and methoxy groups would be observed in the 1100-1300 cm⁻¹ region. The C-Br stretching frequency is typically found at lower wavenumbers, in the range of 500-600 cm⁻¹. Hydrogen bonding can cause a broadening and a shift to lower frequency for the N-H and C=O stretching bands.

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 | ~3000-3100 |

| -NH₂ | 3.5 - 5.0 | - | ~3300-3500 |

| -OCH₃ (methoxy) | 3.8 - 4.0 | ~55-60 | ~2850 (C-H stretch) |

| -COOCH₃ (ester) | 3.7 - 3.9 | ~50-55 (O-CH₃), ~165-170 (C=O) | ~1700-1730 (C=O stretch) |

| C-Br | - | ~100-115 | ~500-600 |

This table is predictive and based on data from analogous molecular structures and general spectroscopic principles.

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-Amino-2-bromo-4-methoxybenzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include bromination, methoxylation, and amination. For example, bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methoxy groups are introduced via nucleophilic substitution. The amino group is often introduced via reduction of a nitro precursor or catalytic hydrogenation. Reaction optimization should focus on temperature control (e.g., 0–25°C for bromination to avoid overhalogenation) and solvent selection (e.g., DMF for polar intermediates). Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

A combination of ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential.

- NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and aromatic protons (split patterns indicate substitution positions). Bromine’s deshielding effect shifts adjacent carbons in ¹³C NMR.

- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and amine N–H (~3350 cm⁻¹).

- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (distinct for bromine). X-ray crystallography further validates structural assignments .

Advanced: How can SHELX or WinGX be applied in crystallographic analysis of this compound to resolve structural ambiguities?

Answer:

SHELXL (for refinement) and WinGX (for data integration) are critical for solving crystal structures:

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (e.g., bromine) and models hydrogen bonding networks. Use the

AFIXcommand to constrain amine group geometries. - WinGX : Processes diffraction data, applying absorption corrections (e.g., SADABS) and generating .hkl files. For ambiguous electron density (e.g., disordered methoxy groups), iterative refinement with

TWINcommands in SHELXL resolves overlaps .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., solution-state vs. solid-state conformations).

- NMR vs. X-ray : If NMR shows rotational flexibility (e.g., broad methoxy signals), compare with crystallographic torsion angles. Use variable-temperature NMR to probe energy barriers.

- DFT calculations : Optimize gas-phase and crystal-packing models (e.g., using Gaussian) to reconcile spectroscopic and crystallographic data. Validate with Hirshfeld surface analysis .

Advanced: How does the bromine substituent influence the compound's reactivity in cross-coupling reactions, and what catalytic systems are effective?

Answer:

Bromine’s electronegativity activates the aryl ring for Suzuki-Miyaura couplings .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 80°C.

- Substituent effects : The electron-withdrawing bromine enhances oxidative addition kinetics. Steric hindrance from the methoxy group may require bulky ligands (e.g., XPhos) to prevent homocoupling. Monitor regioselectivity via LC-MS .

Basic: What are the solubility and stability considerations under various conditions for this compound?

Answer:

- Solubility : Soluble in DCM, DMSO, and THF; poorly soluble in water (<0.1 mg/mL at 25°C). Use sonication for aqueous suspensions.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light (bromine may photodegrade). Monitor via periodic HPLC .

Advanced: What computational methods predict the compound's electronic properties and guide synthetic modifications?

Answer:

- DFT (B3LYP/6-311G )**: Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) directs electrophilic aromatic substitution.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the methoxy and ester groups .

Advanced: How can ORTEP-3 aid in visualizing the molecular geometry and intermolecular interactions from crystallographic data?

Answer:

ORTEP-3 generates thermal ellipsoid plots to visualize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.